molecular formula C20H15N3O2S B4133842 N-[(3-benzo[e][1,3]benzoxazol-2-ylphenyl)carbamothioyl]acetamide

N-[(3-benzo[e][1,3]benzoxazol-2-ylphenyl)carbamothioyl]acetamide

Cat. No.: B4133842
M. Wt: 361.4 g/mol
InChI Key: XONAKDFRSKYOEL-UHFFFAOYSA-N
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Description

N-[(3-benzo[e][1,3]benzoxazol-2-ylphenyl)carbamothioyl]acetamide is a complex organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-benzo[e][1,3]benzoxazol-2-ylphenyl)carbamothioyl]acetamide typically involves the reaction of 2-aminobenzoxazole with benzoyl isothiocyanate. This reaction is carried out under controlled conditions, often involving the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper (II) oxide nanoparticles . The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(3-benzo[e][1,3]benzoxazol-2-ylphenyl)carbamothioyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product but generally involve controlled temperature, pressure, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .

Mechanism of Action

The mechanism of action of N-[(3-benzo[e][1,3]benzoxazol-2-ylphenyl)carbamothioyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(3-benzo[e][1,3]benzoxazol-2-ylphenyl)carbamothioyl]acetamide include:

    Benzimidazole: An analog with the oxygen replaced by a nitrogen.

    Benzothiazole: An analog with the oxygen replaced by a sulfur.

    Benzofuran: An analog without the nitrogen atom.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a benzoxazole ring with a carbamothioyl group makes it particularly interesting for various applications in research and industry .

Properties

IUPAC Name

N-[(3-benzo[e][1,3]benzoxazol-2-ylphenyl)carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c1-12(24)21-20(26)22-15-7-4-6-14(11-15)19-23-18-16-8-3-2-5-13(16)9-10-17(18)25-19/h2-11H,1H3,(H2,21,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONAKDFRSKYOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=S)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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